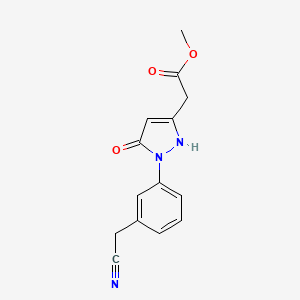

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-(1-(3-(Cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetat ist eine komplexe organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung ist durch das Vorhandensein einer Cyanomethylgruppe, einer Hydroxygruppe und einer Esterfunktion gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(1-(3-(Cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetat umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung der Pyrazolgrundstruktur. Eine gängige Methode beinhaltet die Cyclokondensation von Hydrazinderivaten mit β-Diketonen oder β-Ketoestern. Die Cyanomethylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Cyanomethylhalogeniden eingeführt werden. Die Veresterung zur Bildung des Endprodukts kann unter Rückflussbedingungen mit Methanol und einem Säurekatalysator durchgeführt werden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren zur Steigerung der Reaktionsausbeute und Effizienz. Die Verwendung automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, ist ebenfalls in industriellen Umgebungen üblich.

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-2-(1-(3-(Cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Cyanomethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Cyanogruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Cyanomethylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Bildung eines Carbonylderivats.

Reduktion: Bildung eines Alkoholderivats.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl-2-(1-(3-(Cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der Synthese komplexerer organischer Moleküle eingesetzt.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Als potenzielle Leitstruktur bei der Medikamentenentwicklung für verschiedene therapeutische Zielmoleküle untersucht.

Industrie: Bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(1-(3-(Cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während die Cyanomethylgruppe an verschiedenen biochemischen Reaktionen teilnehmen kann. Die Estergruppe kann eine Hydrolyse unterliegen, um die aktive Pyrazol-Einheit freizusetzen, die mit Enzymen und Rezeptoren in biologischen Systemen interagieren kann .

Wirkmechanismus

The mechanism of action of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanomethyl group can participate in various biochemical reactions. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-2-(2-Cyanacetanido)benzoat

- Ethyl-(Z)-2-Cyano-2-(2-oxoindolin-3-yliden)acetat

Einzigartigkeit

Methyl-2-(1-(3-(Cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetat ist aufgrund des Vorhandenseins sowohl einer Cyanomethylgruppe als auch einer Hydroxygruppe am Pyrazolring einzigartig. Diese Kombination von funktionellen Gruppen verleiht eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C14H13N3O3 |

|---|---|

Molekulargewicht |

271.27 g/mol |

IUPAC-Name |

methyl 2-[2-[3-(cyanomethyl)phenyl]-3-oxo-1H-pyrazol-5-yl]acetate |

InChI |

InChI=1S/C14H13N3O3/c1-20-14(19)9-11-8-13(18)17(16-11)12-4-2-3-10(7-12)5-6-15/h2-4,7-8,16H,5,9H2,1H3 |

InChI-Schlüssel |

WJEPMGTWUVFUNR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)CC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.